molecular formula C8H16O2 B3052374 Hexan-3-yl acetate CAS No. 40780-64-1

Hexan-3-yl acetate

Cat. No.: B3052374
CAS No.: 40780-64-1
M. Wt: 144.21 g/mol
InChI Key: RTIAQOLKVLAEAU-UHFFFAOYSA-N
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Description

Hexan-3-yl acetate is an organic compound with the molecular formula C8H16O2. It is an ester formed from hexan-3-ol and acetic acid. This compound is known for its pleasant fruity odor, making it a common ingredient in fragrances and flavorings .

Scientific Research Applications

Hexan-3-yl acetate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: this compound is studied for its role in plant-insect interactions, as it is a component of the volatile organic compounds emitted by certain plants.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.

Safety and Hazards

Hexan-3-yl acetate may be harmful if swallowed and enters airways. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause drowsiness or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Hexan-3-yl acetate can be synthesized through the esterification of hexan-3-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to reflux to drive the reaction to completion .

In industrial settings, this compound can be produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and efficiency. This may involve continuous flow reactors and more advanced catalytic systems .

Chemical Reactions Analysis

Hexan-3-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for hydrolysis), and reducing agents (e.g., lithium aluminum hydride for reduction). The major products formed from these reactions are hexan-3-ol and acetic acid .

Mechanism of Action

The mechanism by which hexan-3-yl acetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. When this compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of a fruity smell .

Comparison with Similar Compounds

Hexan-3-yl acetate can be compared to other esters such as:

This compound is unique due to its specific carbon chain length and ester position, which contribute to its distinct odor and chemical properties .

Properties

IUPAC Name

hexan-3-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-6-8(5-2)10-7(3)9/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIAQOLKVLAEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502041
Record name Hexan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40780-64-1
Record name Hexan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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